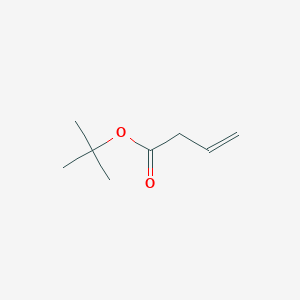

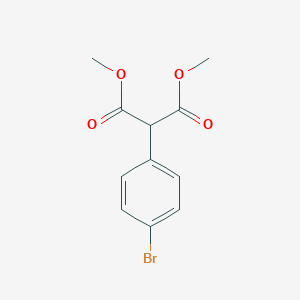

3-ブテン酸tert-ブチル

概要

説明

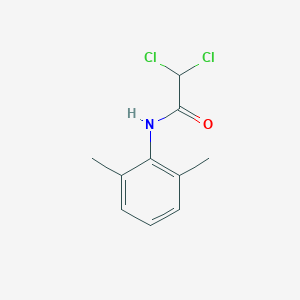

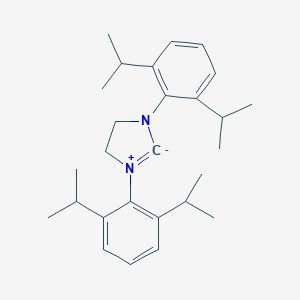

CCS1477は、E1A結合タンパク質(p300)およびCREB結合タンパク質(CBP)のブロモドメインを標的とする新規の小分子阻害剤です。 これらのタンパク質は、特に急性骨髄性白血病と多発性骨髄腫において、がん発生に重要な役割を果たすヒストンアセチルトランスフェラーゼです 。 CCS1477は現在、第I/II相臨床試験中で、前臨床試験で有望な結果を示しています .

科学的研究の応用

CCS1477 has a wide range of scientific research applications:

作用機序

CCS1477は、p300とCBPのブロモドメインに高い親和性(解離定数値はそれぞれ1.3と1.7ナノモル)で結合することにより、その効果を発揮します 。 この結合は、ヒストンのアセチル化を阻害し、がん遺伝子の発現を抑制します。 化合物は、がんの進行に重要な役割を果たすc-Mycタンパク質など、他の重要ながんドライバーにも影響を与えます 。 これらの経路を阻害することにより、CCS1477は腫瘍の増殖と増殖を効果的に抑制します .

準備方法

CCS1477の合成は、重要な中間体の形成と最終的なカップリング反応を含む複数の段階で構成されます。 特定の合成経路と反応条件は、機密情報であり、公の場で完全に公開されていません。 化合物は、高い選択性と効力を確保する一連の有機反応によって合成されることが知られています 。 工業生産方法は、これらの合成経路を最適化して、スケーラビリティと費用対効果を確保する必要がある可能性があります。

化学反応の分析

CCS1477は、主にp300およびCBPのブロモドメインとの結合反応を起こします。 これらの相互作用はヒストンのアセチル化を阻害し、遺伝子発現の変化につながります 。 化合物は、生理学的条件下では、通常、酸化、還元、または置換反応を起こしません。 これらの反応から生成される主な生成物は、p300およびCBPの阻害型であり、これにより、がん遺伝子経路が抑制されます .

科学研究への応用

CCS1477には、幅広い科学研究への応用があります。

類似化合物との比較

CCS1477は、p300とCBPのブロモドメインに対する高い選択性と効力で特徴付けられます。 類似の化合物には以下が含まれます。

JQ1: BRD4など、BETファミリーのタンパク質を標的とするブロモドメイン阻害剤.

I-BET762: 癌治療に用いられる別のBETブロモドメイン阻害剤.

GSK525762: さまざまな癌の臨床試験で使用される、BETブロモドメインの選択的阻害剤.

これらの化合物と比較して、CCS1477は、特に標準治療との併用療法において、急性骨髄性白血病と多発性骨髄腫の前臨床モデルで優れた有効性を示しています .

特性

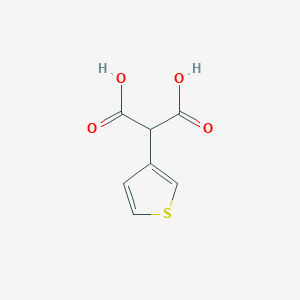

IUPAC Name |

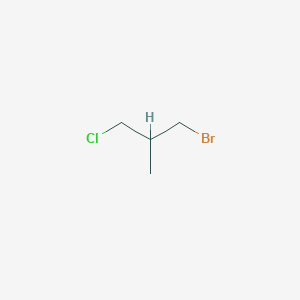

tert-butyl but-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-5-6-7(9)10-8(2,3)4/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGASWKRTXGWPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348670 | |

| Record name | tert-Butyl 3-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14036-55-6 | |

| Record name | tert-Butyl 3-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-Butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of tert-butyl 3-butenoate in the synthesis of (RS)-carnitine chloride?

A1: tert-Butyl 3-butenoate serves as a key intermediate in the synthesis of (RS)-carnitine chloride. [] The process involves a four-step synthesis where tert-butyl 3-butenoate is first converted to tert-butyl 3,4-epoxybutyrate through a reaction with meta-chloroperbenzoic acid. This epoxybutyrate then reacts with trimethylamine hydrochloride, followed by hydrolysis to yield the final product, (RS)-carnitine chloride. [] You can find more details about this synthesis in the paper "New synthesis of (RS)-carnitine chloride." []

Q2: How is tert-butyl 3-butenoate prepared in the context of this synthesis?

A2: The synthesis begins with crotyl chloride, which is reacted with tert-butyl alcohol and triethylamine in ether to produce tert-butyl 3-butenoate. [] This straightforward reaction forms the foundation for the subsequent steps in the (RS)-carnitine chloride synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Phenylbenzo[k]fluoranthene](/img/structure/B103953.png)